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Toxicity Profile Comparison at a Glance

The table below summarizes key toxicity differences based on available clinical trial data.

Feature

Umbralisib

Copanlisib

Drug Class

Common Adverse
Events (AESs)

Immune-Mediated
Toxicity

Notable Safety
Findings

Administration

Oral PI3Kd and casein kinase-1¢
(CK1¢) inhibitor [1] [2]

Diarrhea, nausea, hyperglycemia,
increased transaminases [2]

Potentially lower incidence due to
CKZ1eg inhibition sparing Treg
function [2]

Favorable long-term tolerability in
early-phase studies [2]

Oral, daily [2]

Intravenous pan-class | PI3K inhibitor
(targets p110q, p1109d, and p110y
isoforms) [3]

Hyperglycemia, diarrhea, hypertension,
neutropenia, anemia [4]

Observed; inhibits PI3Kd in T cells [1]

Manageable toxicity profile in phase 1
trial [4]

Intravenous, intermittent (e.g., Days 1,
8, and 15 of a 28-day cycle) [4]
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Supporting Clinical Trial Data and Context

e Umbralisib Safety Data: The long-term safety of umbralisib was evaluated in a phase 1/1b study
combining it with ibrutinib for relapsed/refractory Chronic Lymphocytic Leukemia (CLL) [2]. With a
median follow-up of nearly 5 years, the most common non-hematological AEs included diarrhea
(67%), hyperglycemia (90%, mostly grade 1-2), and increased AST (52%, all grade 1-2).
Hematological toxicities were also common, including anemia (95%), decreased platelet count (90%),
and decreased neutrophil count (76%) [2]. The study noted that umbralisib's unique targeting of CK1e

may contribute to a potentially lower rate of immune-mediated toxicity [2].

o Copanlisib Safety Data: A recent phase 1 trial investigated copanlisib in combination with nivolumab
for Richter's transformation or transformed non-Hodgkin lymphoma [4]. The most frequent treatment-
related AEs were diarrhea and anemia. The study established a Maximum Tolerated Dose (MTD) of
45 mg for the combination, with a higher dose (60 mg) leading to Dose-Limiting Toxicities (DLTs) in
two patients. The overall toxicity profile was considered manageable [4]. It is important to note that
copanlisib's intermittent intravenous dosing schedule leads to transient, on-target AEs like

hyperglycemia and hypertension [1].

Experimental Protocols from Cited Studies

For researchers designing similar trials, here are the key methodologies from the studies cited.

¢ Umbralisib Combination Trial (NCT02268851):

o Design: A multicenter, investigator-sponsored phase 1/1b study.

o Patients: Adults with relapsed/refractory CLL.

o Dosing: Daily oral umbralisib (800 mg recommended phase 2 dose) with standard daily
ibrutinib (420 mg) until disease progression or unacceptable toxicity [2].

o Toxicity Assessment: Adverse events were graded using the CTCAE version 4.0, with
hematological toxicities assessed according to iwCLL criteria [2].

¢ Copanlisib Combination Trial:

o Design: A multicenter, investigator-sponsored phase 1 study.
o Patients: Adults with relapsed/refractory Richter's transformation or transformed non-Hodgkin
lymphoma.
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o Dosing: Intravenous copanlisib on days 1, 8, and 15 of a 28-day cycle at escalating doses (45
mg and 60 mg), combined with a fixed dose of nivolumab (240 mg IV on days 1 and 15) [4].

o Toxicity Assessment: The study used a standard 3+3 design to determine the Maximum
Tolerated Dose (MTD), with DLTs monitored during the first cycle [4].

Mechanisms of Action and Toxicity

The different toxicity profiles of umbralisib and copanlisib are rooted in their distinct mechanisms of action,

as illustrated below.

Copanlisib (Pan-PI3Ki) Umbralisib (PI3K$ & CKle Inhibitor)

Oral
Umbralisib

Intravenous
Copanlisib

Inhibits p110a, p110p3, p110y, p1106 Inhibits p110§ & CK1e

Downregulation of WNT
Signaling in Tregs

Transient Hyperglycemia & Inhibition of T-cell
Hypertension PI3K$ & PI3Ky

Diarrhea, Hyperglycemia

Potentially Lower
Immune-Mediated Toxicity

Immune-Mediated Toxicities
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Key Considerations for Clinical Development

¢ Toxicity Management: Umbralisib's proposed mechanism for reduced immune-mediated toxicity is
promising, but requires validation in larger head-to-head trials [2]. Copanlisib's transient
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hyperglycemia and hypertension are predictable and often manageable with protocol-specified

monitoring and supportive care [1].

¢ Administration & Dosing: The choice between a daily oral regimen (umbralisib) and an intermittent
intravenous one (copanlisib) significantly impacts patient convenience and resource utilization in a
clinical setting [4] [2].

e Therapeutic Context: Much of the recent safety data for copanlisib comes from its use in Richter's
Transformation, a highly aggressive disease where treatment options are limited and toxicity profiles

may be viewed differently than in first-line CLL [4].

In summary, the available data suggests umbralisib may offer a profile with potentially fewer severe
immune-mediated toxicities, while copanlisib's toxicities are often transient and manageable. The optimal

choice is highly context-dependent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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